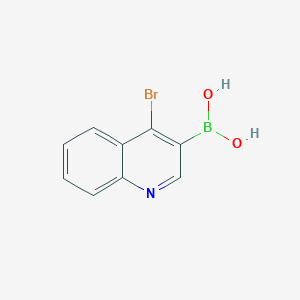

(4-Bromoquinolin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromoquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWHSJOTPNCANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694502 | |

| Record name | (4-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-06-9 | |

| Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (4-Bromoquinolin-3-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromoquinolin-3-yl)boronic acid

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Boronic acids, particularly those integrated into heterocyclic scaffolds, have emerged as exceptionally versatile intermediates.[1][2] The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. When functionalized with a boronic acid group, it becomes a powerful tool for constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][3]

This technical guide provides a comprehensive examination of this compound, a compound of significant interest for researchers in drug development and organic synthesis. Our objective is to move beyond a simple datasheet by providing a deep, mechanistic understanding of its core properties. We will explore not only what its properties are but why they manifest, grounding our discussion in the principles of physical organic chemistry and providing actionable, field-proven protocols for its characterization. This document is designed to empower researchers, scientists, and drug development professionals to effectively utilize this valuable chemical entity in their work.

Molecular and Physicochemical Profile

This compound is a bifunctional organic compound featuring a quinoline heterocyclic system substituted with both a bromine atom and a boronic acid moiety. This specific arrangement of functional groups dictates its reactivity, stability, and utility.

Caption: Chemical Structure of this compound.

Core Properties

A summary of the fundamental physicochemical properties is presented below. It is important to note that while some data are derived from supplier information, specific experimental values for properties like pKa and solubility are not extensively published and are therefore discussed based on established chemical principles and data from analogous compounds.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₇BBrNO₂ | Elemental Composition[4] |

| Molecular Weight | 251.87 g/mol | Calculated |

| Appearance | Expected to be a white to off-white or light yellow solid. | General observation for aryl boronic acids[3] |

| Melting Point | Data not widely published; aryl boronic acids typically have high melting points (>200 °C). | Comparative Analysis |

| CAS Number | 871333-33-0 | Chemical Abstract Service[4] |

Acidity (pKa)

The boronic acid functional group is a Lewis acid, not a Brønsted-Lowry acid. Its acidity arises from the acceptance of a hydroxide ion to form a tetracoordinate boronate species.[5] The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.

For most aryl boronic acids, pKa values typically range from 8 to 10.[5][6] The precise pKa of this compound is influenced by the electronic effects of the bromoquinoline ring. The electronegative nitrogen atom and the bromine atom exert an electron-withdrawing effect, which generally decreases the pKa (increases acidity) compared to simple phenylboronic acid.[5][7] This enhanced acidity is crucial for its reactivity in biological systems and in certain chemical transformations that proceed via the boronate form.[8]

Caption: Lewis acidity equilibrium of a boronic acid.

Solubility and Stability

Solubility: Like many aryl boronic acids, this compound is expected to have low solubility in water and non-polar organic solvents. It typically exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.

Stability & Storage: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[9][10] This process can complicate characterization, particularly by NMR, as it may result in complex spectra.[9] Furthermore, the carbon-boron bond can be susceptible to oxidation, particularly at physiological pH.[11] For long-term integrity, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach combining NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography provides a comprehensive characterization.

Caption: Logical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12] For boronic acids, ¹H, ¹³C, and ¹¹B NMR experiments are all informative.

-

¹H NMR: Provides information on the number and environment of protons. The aromatic region (typically 7.0-9.0 ppm) will show a set of signals corresponding to the six protons on the quinoline ring system.[12] The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.[9]

-

¹³C NMR: Reveals the number of unique carbon atoms. Nine distinct signals are expected for the quinoline core. The carbon atom directly bonded to the boron (C3) will have a characteristic chemical shift.[12]

-

¹¹B NMR: This technique is specific for boron and is highly valuable for characterizing boronic acids.[8] It can distinguish between the sp²-hybridized trigonal boronic acid (typically δ ~27-30 ppm) and the sp³-hybridized tetrahedral boronate ester or anion (typically δ ~3-9 ppm).[8][13]

Table 2: Expected ¹H and ¹³C NMR Data (Note: Chemical shifts (δ) are predicted based on analogous structures and may vary with solvent and experimental conditions.)

| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| Quinoline H/C | 7.5 - 9.2 | 120 - 150 |

| C-Br | - | ~125 |

| C-B | - | ~130 (often broad or unobserved) |

| B(OH)₂ | 4.0 - 6.0 (broad, exchangeable) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.[14] High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for unambiguous formula determination.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M⁺ and M+2 peak) of roughly equal intensity, separated by two mass units.[12]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[15] This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.[16][17] Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step.[15] If successful, the resulting crystal structure would confirm the connectivity and conformation of the bromoquinoline ring and the geometry of the boronic acid group.

Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly valuable building block.

-

Suzuki-Miyaura Coupling: The boronic acid moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This allows for the facile formation of a carbon-carbon bond at the 3-position of the quinoline ring, enabling the synthesis of a diverse library of substituted quinolines.

-

Pharmacophore: The boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes.[5][16] This mechanism is the basis for several approved drugs, including the proteasome inhibitor Bortezomib.[2][18] The quinoline scaffold provides a rigid framework for orienting the boronic acid and other substituents to achieve specific biological targets.[19]

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for the characterization of this compound, which should be adapted based on available instrumentation and sample characteristics.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Solvation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube. Using methanol can help break up boroxine trimers that may have formed.[9]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time and a larger sample quantity due to the lower natural abundance of ¹³C.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Use a borosilicate NMR tube if possible to minimize background signals.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[20] Analysis can be performed in both positive and negative ion modes to maximize information.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to acquire the mass spectrum.

-

Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the theoretical mass and isotopic distribution for the proposed formula (C₉H₇BBrNO₂) and compare it with the experimental data. The difference should be less than 5 ppm. Confirm the presence of the characteristic 1:1 M/M+2 isotopic pattern for bromine.[12]

Conclusion

This compound is a sophisticated chemical building block with significant potential in medicinal chemistry and organic synthesis. Its key physicochemical properties—Lewis acidity, propensity for Suzuki coupling, and potential for covalent interactions with biological targets—are derived directly from its unique molecular architecture. A thorough characterization, employing a combination of NMR spectroscopy and high-resolution mass spectrometry, is essential to confirm its structure and purity before its application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this versatile compound.

References

- Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin. PubMed.

- pK a values for boronic acids 1-7.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- 5-Quinolinylboronic acid (Quinolin-5-ylboronic) | Biochemical Reagent. MedChemExpress.

- This compound. ChemicalBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 4-Bromoquinoline-3-carboxylic acid ethyl ester. Sigma-Aldrich.

- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH.

- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.

- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.

- Quinoline-5-boronic acid. Chem-Impex.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH.

- X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temper

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.

- (6-Bromoquinolin-3-yl)boronic acid. BLD Pharm.

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- Analysis of Boronic Acids Without Chemical Derivatisation.

- Selected boronic acids and their pKa values.

- boronic acid, (2-bromo-3-quinolinyl)- Properties vs Temperature.

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron

- Design and discovery of boronic acid drugs.

- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com.

- Design and discovery of boronic acid drugs. Semantic Scholar.

- Structure−Reactivity Relationships in Boronic Acid−Diol Complex

- 4-Bromophenylboronic acid = 95.0 5467-74-3. Sigma-Aldrich.

- Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.

- 4-Bromo-3-chloropentanoic acid. PubChem.

- Properties of a model aryl boronic acid and its boroxine. PubMed.

- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. NIH.

- Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. PubMed.

- Technical Guide: Physicochemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.

- 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titr

- 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [chemicalbook.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. reddit.com [reddit.com]

- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. memtein.com [memtein.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

(4-Bromoquinolin-3-yl)boronic acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

(4-Bromoquinolin-3-yl)boronic acid, a specialized organoboron compound, has emerged as a pivotal reagent in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining the quinoline scaffold with a reactive boronic acid moiety, make it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, and key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

CAS Number: 745784-06-9

Molecular Structure

The structure of this compound is characterized by a quinoline ring system substituted with a bromine atom at the 4-position and a boronic acid group [-B(OH)₂] at the 3-position. This arrangement of functional groups dictates its reactivity and utility in chemical transformations.

Chemical Formula: C₉H₇BBrNO₂

SMILES: O=B(O)c1cncc2cccc(Br)c12

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

| Property | Value | Source |

| Molecular Weight | 251.87 g/mol | [Vendor Data] |

| Appearance | Typically an off-white to pale yellow solid | [General Knowledge] |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | [General Chemical Principles] |

| Storage | Store in a cool, dry place, away from light and moisture. Inert atmosphere is recommended for long-term storage. | [General Laboratory Practice] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the introduction of the boronic acid moiety onto a pre-functionalized quinoline core. A prevalent and effective method is the lithiation-borylation of a suitable haloquinoline precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a general and logical workflow for the synthesis of this compound from a readily available starting material, 3,4-dibromoquinoline. This method leverages the differential reactivity of the bromine atoms, allowing for selective metal-halogen exchange at the 3-position followed by quenching with a boron electrophile.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[1])

This protocol is adapted from the synthesis of the analogous quinoline-3-boronic acid and should be optimized for the specific substrate.[1]

Materials:

-

3,4-Dibromoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add 3,4-dibromoquinoline (1 equivalent) to a dry Schlenk flask containing anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.0 - 1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C. The selective lithiation at the more reactive 3-position is driven by electronic and steric factors.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.2 - 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 2 M HCl. Adjust the pH to approximately 7 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.[1]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (the coupling partner for our boronic acid).[3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a general protocol for the coupling of this compound with an aryl halide. Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Significance in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including antiviral and anticancer properties.[4] The introduction of a boronic acid group onto the quinoline core, as in this compound, opens up new avenues for the synthesis of novel drug candidates.

Boronic acids themselves are recognized as important pharmacophores.[5] For instance, bortezomib and ixazomib are proteasome inhibitors containing a boronic acid moiety and are used in the treatment of multiple myeloma.[5] The boron atom can form reversible covalent bonds with active site serine residues in enzymes, leading to potent and specific inhibition.

The use of this compound and its derivatives allows for the strategic exploration of chemical space around the quinoline core. Through Suzuki-Miyaura coupling, diverse aryl and heteroaryl groups can be introduced at the 3-position, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This approach has been successfully employed in the development of kinase inhibitors, where the quinoline moiety can act as a hinge-binding element.

Conclusion

This compound is a versatile and valuable building block for organic chemists and drug discovery scientists. Its well-defined structure and reactivity, particularly in the robust Suzuki-Miyaura cross-coupling reaction, provide a reliable platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reaction protocols, as outlined in this guide, will empower researchers to effectively utilize this reagent in their pursuit of scientific innovation.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] October 10, 2024. Available at: [Link]

-

ACS Publications. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Online] Available at: [Link]

-

ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... [Online] Available at: [Link]

-

Organic Syntheses. 3-pyridylboronic acid. [Online] Available at: [Link]

-

ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Online] March 22, 2024. Available at: [Link]

-

MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Online] December 10, 2024. Available at: [Link]

-

PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Online] Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Online] Available at: [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]

-

PMC - NIH. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. [Online] March 21, 2017. Available at: [Link]

Sources

Molecular weight and formula of (4-Bromoquinolin-3-yl)boronic acid

An In-Depth Technical Guide to (4-Bromoquinolin-3-yl)boronic acid: Synthesis, Characterization, and Application

Introduction

Boronic acids, organoboron compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for constructing complex molecular architectures.[3][4] Among this important class of reagents, this compound emerges as a particularly valuable synthetic intermediate. It incorporates the quinoline scaffold, a privileged heterocyclic motif found in numerous pharmaceuticals, with two distinct, orthogonally reactive sites: a boronic acid at the 3-position and a bromine atom at the 4-position. This bifunctional nature allows for sequential, site-selective modifications, making it a powerful tool for generating diverse molecular libraries for drug development and materials science.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, detail a representative synthetic protocol and the underlying chemical principles, outline robust analytical methods for its characterization, and explore its strategic application in medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and safety considerations.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇BBrNO₂ | [5][6] |

| Molecular Weight | 251.87 g/mol | [5][6] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| SMILES Code | Oc1cncc2cccc(Br)c12 | [7] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of arylboronic acids can be achieved through several established methods, including the reaction of organolithium or Grignard reagents with borate esters, or through palladium-catalyzed Miyaura borylation.[1] For a substrate like this compound, a common and effective strategy involves a lithium-halogen exchange followed by borylation. This approach leverages the differential reactivity of halogen atoms on the quinoline core.

A plausible synthetic route starts from 3,4-dibromoquinoline. The bromine at the 3-position is more susceptible to lithium-halogen exchange than the one at the 4-position due to electronic effects and the directing influence of the quinoline nitrogen.

Representative Synthetic Protocol

Step 1: Lithium-Halogen Exchange and Borylation

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3,4-dibromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate.

-

Stir the reaction mixture at -78 °C for 1 hour. During this time, the selective lithium-halogen exchange occurs at the C-3 position.

-

To the resulting solution of 4-bromo-3-lithioquinoline, add triisopropyl borate (B(O-iPr)₃, ~1.5 eq) dropwise, ensuring the temperature remains at -78 °C. The borate ester acts as the boron source, trapping the organolithium species.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Work-up

-

Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring. The aromatic region (typically 7.5-9.0 ppm) will display a set of doublets, triplets, or multiplets corresponding to the specific substitution pattern. The two protons on the boronic acid group (-B(OH)₂) often appear as a broad singlet, and its chemical shift can be highly dependent on concentration and the solvent used.

-

¹¹B NMR: As a definitive tool for boron-containing compounds, ¹¹B NMR is used to observe the boron nucleus directly.[8] For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad signal is expected in the range of δ 27–33 ppm.[8] This provides unambiguous evidence of the boronic acid moiety.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the compound.[9][10] In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), this peak will appear as a characteristic doublet with a mass difference of 2 Da, confirming the presence of a single bromine atom. The formation of boroxines (cyclic trimers) or other adducts can sometimes be observed, which is a known characteristic of boronic acids in MS analysis.[9]

Applications in Drug Discovery and Development

The true value of this compound lies in its capacity for sequential, selective cross-coupling reactions, making it a cornerstone reagent for building molecular complexity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[3] this compound can participate in this reaction in two distinct ways:

-

Using the Boronic Acid Group: The boronic acid at the C-3 position can be coupled with a variety of aryl or vinyl halides/triflates. This reaction is typically catalyzed by a palladium(0) complex and requires a base. This allows for the introduction of diverse substituents at the 3-position of the quinoline core.

-

Using the Bromo Group: The bromine atom at the C-4 position can serve as the halide partner in a subsequent Suzuki-Miyaura coupling reaction with a different boronic acid or ester.

This orthogonal reactivity allows for a programmed, stepwise synthesis. A researcher can first perform a coupling reaction at the C-3 position, purify the product, and then use that product in a second coupling reaction at the C-4 position. This strategy is exceptionally powerful in fragment-based drug discovery and for creating focused libraries of compounds around the quinoline scaffold.[3]

Application Workflow: Sequential Suzuki-Miyaura Coupling

Caption: Stepwise functionalization using orthogonal reactivity.

Safety and Handling

While boronic acids are generally less toxic than many organometallic reagents, proper laboratory safety protocols must be followed.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[11][12]

-

Engineering Controls: Use the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Hazards: this compound should be treated as a compound that may cause skin, eye, and respiratory irritation.[13][14] Avoid ingestion and inhalation.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][13]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its defined molecular weight and formula provide a solid foundation for its use in quantitative chemical reactions. The presence of two orthogonally reactive sites—the boronic acid and the bromo substituent—enables chemists to perform sequential, controlled modifications, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This capability is of paramount importance in the fields of medicinal chemistry and drug discovery, where the systematic exploration of chemical space around privileged scaffolds like quinoline is a key strategy for developing novel therapeutics. Coupled with well-established methods for its synthesis and characterization, this compound stands as a powerful tool in the modern chemist's arsenal.

References

- ChemicalBook. This compound CAS#: - ChemicalBook.

- ChemicalBook. This compound.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Angene Chemical. Safety Data Sheet.

- The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

- BLD Pharm. (6-Bromoquinolin-3-yl)boronic acid.

- ACS Publications. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

-

Wikipedia. Boronic acid. Available from: [Link]

- Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives.

- Pharmanecia. The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.

- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

PubMed. Design and discovery of boronic acid drugs. Available from: [Link]

- ChemSynthesis. 4-bromoquinoline.

- National Institutes of Health. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids.

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

- Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.

-

PubMed. Arylboronic acid chemistry under electrospray conditions. Available from: [Link]

- ChemicalBook. 4-Bromoquinoline synthesis.

- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. This compound [chemicalbook.com]

- 7. (6-Bromoquinolin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Bromoquinolin-3-yl)boronic acid

Forward: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. (4-Bromoquinolin-3-yl)boronic acid represents a versatile building block, combining the functionalities of a quinoline scaffold with the synthetic utility of a boronic acid. Its precise characterization is non-negotiable for ensuring the integrity of subsequent synthetic steps and the validity of biological screening results.

This guide provides a comprehensive, field-proven methodology for the complete spectroscopic characterization of this compound. As publicly available, consolidated spectral data for this specific molecule is scarce, this document serves as both a predictive framework and a standard operating procedure. We will leverage foundational spectroscopic principles and data from structurally analogous compounds to establish a validated workflow, explaining not just how to acquire the data, but why specific techniques are chosen and how they synergistically provide unambiguous structural confirmation.

Molecular Structure and Analytical Overview

The first step in any characterization is a thorough understanding of the target structure. This compound, with the molecular formula C₉H₇BBrNO₂, presents several key features that dictate our analytical strategy:

-

Quinoline Core: A rigid, aromatic heterocyclic system.

-

Bromine Substituent: A heavy halogen with a characteristic isotopic signature.

-

Boronic Acid Group: A functional group prone to dehydration and oligomerization, which can present challenges in analysis.

Our analytical workflow is designed to address these features systematically, providing orthogonal data points that validate the final structure.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Before committing time to lengthy NMR experiments, we first confirm the molecular weight and elemental composition. For a brominated compound, mass spectrometry is exceptionally powerful. The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates a distinctive M and M+2 isotopic pattern with a nearly 1:1 intensity ratio. Observing this pattern is a non-negotiable validation point. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative ion mode ([M-H]⁻).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

-

Data Processing: Calibrate the spectrum using a known standard. Analyze the data for the exact mass of the parent ion and its isotopic distribution.

Predicted Data & Interpretation

| Ion Species | Calculated Exact Mass (m/z) | Expected Observation |

| [C₉H₇⁷⁹BBrNO₂ + H]⁺ | 251.9802 | The 'M' peak in the [M+H]⁺ cluster. |

| [C₉H₇⁸¹BBrNO₂ + H]⁺ | 253.9781 | The 'M+2' peak, ~98% the intensity of the M peak. |

| [C₉H₇⁷⁹BBrNO₂ - H]⁻ | 249.9646 | The 'M' peak in the [M-H]⁻ cluster. |

| [C₉H₇⁸¹BBrNO₂ - H]⁻ | 251.9625 | The 'M+2' peak, ~98% the intensity of the M peak. |

Trustworthiness: The high-resolution data provides the exact mass, confirming the molecular formula to within 5 ppm. The ~1:1 M/M+2 isotopic pattern is a self-validating system, providing definitive proof of the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the detailed connectivity and chemical environment of the atoms, serving as the ultimate tool for structural confirmation.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: ¹H NMR will confirm the substitution pattern on the quinoline ring. The protons on the pyridine ring (H2) and the benzene ring (H5, H8) are expected to be the most deshielded. The key to a clean spectrum is the choice of solvent. Boronic acids can form trimeric anhydrides (boroxines) in aprotic solvents like CDCl₃, leading to broad peaks or multiple sets of signals. Using a protic solvent like methanol-d₄ or DMSO-d₆ breaks up these oligomers by forming solvent adducts, resulting in sharp, interpretable spectra. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes disappearing entirely.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. The use of DMSO-d₆ is advantageous as it will clearly show the B(OH)₂ and any residual water protons.

-

Instrumentation: Use a ≥400 MHz NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Data Processing: Process the FID with an exponential window function, followed by Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 9.1 - 9.3 | s | - |

| H5 | 8.2 - 8.4 | d | 8.0 - 8.5 |

| H8 | 8.0 - 8.2 | d | 8.0 - 8.5 |

| H7 | 7.8 - 8.0 | ddd | ~8.5, 7.0, 1.5 |

| H6 | 7.6 - 7.8 | ddd | ~8.0, 7.0, 1.0 |

| B(OH)₂ | 8.3 - 8.6 | s (broad) | - |

Trustworthiness: The observation of a singlet for H2 and four distinct signals for the H5-H8 protons, with their characteristic doublet and triplet-of-doublets patterns, validates the 3,4-disubstitution pattern on the quinoline core.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Expertise & Experience: ¹³C NMR confirms the presence of all nine unique carbon atoms in the quinoline ring. A common challenge is the detection of the carbon directly attached to boron (C3). Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B), the C-B signal is often significantly broadened, sometimes to the point of being lost in the baseline. Running the experiment with a higher number of scans can help to observe this signal.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

-

Instrumentation: Use a ≥100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are crucial for good signal-to-noise, especially for quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the DMSO-d₆ multiplet to δ 39.52 ppm.

| Carbon Assignment | Predicted δ (ppm) | Expected Intensity |

| C2, C4, C8a, C4a | 145 - 155 | Low (Quaternary) |

| C5, C7, C8 | 125 - 135 | High (CH) |

| C6 | 120 - 125 | High (CH) |

| C3 (C-B) | 125 - 135 | Very Low / Broad |

| C4 (C-Br) | 115 - 125 | Low (Quaternary) |

¹¹B NMR Spectroscopy: Direct Observation of Boron

Expertise & Experience: This often-overlooked experiment provides direct evidence for the boronic acid functional group. It is a quick and definitive experiment. For an sp²-hybridized arylboronic acid, a single, typically broad peak is expected in the range of δ 27-33 ppm.

-

Sample Preparation: The same sample can be used.

-

Instrumentation: An NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A featureless, broad baseline may require the use of a specific background-correction pulse sequence.

-

Data Processing: Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm).

A single, broad signal is predicted to appear between δ 28 - 32 ppm , consistent with an arylboronic acid.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For our target molecule, we are looking for the characteristic broad O-H stretch of the boronic acid, the B-O stretch, and the vibrations associated with the aromatic quinoline core. Attenuated Total Reflectance (ATR) is the modern, preferred technique as it requires minimal sample preparation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-600 cm⁻¹, co-adding 16-32 scans.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Boronic acid B(OH)₂ |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1580 - 1620 | C=N, C=C stretch | Quinoline ring |

| 1310 - 1380 | B-O stretch | Boronic acid |

| 1000 - 1100 | C-Br stretch | Aryl bromide |

Comprehensive Characterization Workflow

Caption: A self-validating workflow for the characterization of this compound.

Conclusion

The synergistic application of mass spectrometry, multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹¹B), and infrared spectroscopy provides an unassailable body of evidence for the structural confirmation of this compound. The key signatures to verify are:

-

MS: The correct molecular weight with a ~1:1 M/M+2 isotopic cluster.

-

¹H NMR: A deshielded singlet for H2 and the characteristic splitting patterns for the four protons on the carbocyclic ring.

-

¹¹B NMR: A broad signal around δ 30 ppm.

-

IR: A broad O-H stretch around 3300 cm⁻¹ and a B-O stretch around 1350 cm⁻¹.

By following this comprehensive protocol, researchers can proceed with confidence, knowing their starting material is fully validated and of high purity, ensuring the reliability and reproducibility of their downstream applications.

References

Note: As specific spectral data for the target compound is not available in public literature, these references provide authoritative context for the techniques and for interpreting data from analogous structures.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Guan, W., et al. (2019). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 24(23), 4276. [Link]

-

Hollis, T. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

A-Technical-Guide-to-4-Bromoquinolin-3-yl-boronic-acid-Synthesis-Commercial-Availability-and-Application-in-Cross-Coupling-Reactions

Abstract

(4-Bromoquinolin-3-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the realms of pharmaceutical discovery and materials science. Its unique structure, featuring a quinoline core functionalized with both a bromine atom and a boronic acid moiety, presents dual opportunities for sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of the compound's synthesis, commercial availability, and core applications, with a focus on the Suzuki-Miyaura coupling reaction. We offer field-proven protocols, mechanistic insights, and a curated list of commercial suppliers to empower researchers in leveraging this versatile reagent for advanced molecular construction.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is critical for its effective use and storage.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 45784-06-9 | [1] |

| Molecular Formula | C₉H₇BBrNO₂ | [1] |

| Molecular Weight | 251.87 g/mol | [1][2] |

| Appearance | Typically an off-white to yellow or brown solid | |

| IUPAC Name | This compound | [1] |

Stability and Storage:

Arylboronic acids are generally stable solids, but they can be susceptible to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions, especially in the presence of moisture or strong acids/bases.[3][4] For long-term viability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5][6]

Safety and Handling:

As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][9] It may cause skin, eye, and respiratory irritation.[7][9] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[7][9]

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent is crucial for custom applications or when sourcing is a challenge. The most common and reliable laboratory-scale synthesis involves a halogen-metal exchange followed by borylation.

The synthesis begins with a suitable di-halogenated precursor, 3,4-dibromoquinoline. A selective halogen-metal exchange is performed at the more reactive 3-position using an organolithium reagent at low temperature. The resulting lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Finally, acidic hydrolysis yields the target this compound. This method is analogous to established procedures for preparing other heteroaryl boronic acids.[10]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Expert Insight: The key to this synthesis is maintaining anhydrous conditions and low temperatures (-78 °C, typically a dry ice/acetone bath) during the lithium-halogen exchange to prevent unwanted side reactions. The in-situ quench, where the borate ester is present during the formation of the organolithium intermediate, often improves yields by trapping the reactive species as it forms.[10]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3,4-dibromoquinoline (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

-

Lithiation: Add n-butyllithium (1.05 equiv, solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

-

Borylation: In a separate flask, dissolve triisopropyl borate (1.2 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Quench and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1M) until the pH is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system like acetonitrile/water or by column chromatography on silica gel.[10]

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering to different scales from research and development to bulk manufacturing. Purity levels are typically ≥95%. When selecting a supplier, researchers should consider not only the cost but also the quoted purity, analytical data provided (e.g., NMR, HPLC), and batch-to-batch consistency.

Table 2: Representative Commercial Suppliers

| Supplier | Product Name | CAS Number | Notes |

| PepTech Corporation | This compound | 45784-06-9 | Listed as a global supplier.[1] |

| BLD Pharm | This compound | 45784-06-9 | Provides related quinoline boronic acid derivatives.[2] |

| AChemBlock | 4-Bromopyridine-3-boronic acid | 1256355-39-1 | Note: This is an analog, but the supplier specializes in boronic acids.[11] |

| Optima Chemical Group | Boronic Acids | Various | A manufacturer and distributor of a wide range of boronic acids.[12] |

| Sigma-Aldrich (Merck) | 4-Isoquinolineboronic acid | 192182-56-2 | An isomer is available; custom synthesis of the target may be possible. |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and catalog numbers are subject to change. Always verify with the supplier directly.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl structures common in pharmaceuticals.[14][15][16]

The boronic acid at the 3-position can be coupled with an aryl or heteroaryl halide (or triflate). Subsequently, the bromine atom at the 4-position can be used in a second, different coupling reaction, allowing for the controlled, stepwise synthesis of complex, polysubstituted quinolines.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Expert Insight: The choice of base, solvent, and palladium ligand is crucial for reaction success. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common bases.[15] A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to facilitate the dissolution of both organic and inorganic reagents. The water also plays a key role in activating the boronic acid for transmetalation.

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired aryl halide (e.g., iodobenzene, 1.1 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Solvent Addition: Evacuate and backfill the vessel with argon three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-bromo-3-arylquinoline.

Conclusion

This compound stands out as a highly valuable and versatile reagent. Its commercial availability simplifies procurement for research and development, while a clear understanding of its synthesis provides a pathway for specialized applications. The compound's true power lies in its capacity for sequential Suzuki-Miyaura couplings, enabling the efficient and controlled construction of complex, polysubstituted quinoline derivatives. This guide serves as a foundational resource for scientists aiming to incorporate this powerful building block into their synthetic strategies, accelerating innovation in drug discovery and materials science.

References

-

Acs, A. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

-

Organic Syntheses. 3-pyridylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Available at: [Link]

-

National Institutes of Health. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

-

MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]

-

ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

-

Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Available at: [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Available at: [Link]

-

ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Available at: [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. (6-Bromoquinolin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1370040-78-0|(6-Methylquinolin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Bromopyridine-3-boronic acid 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]

- 12. Boronic Acid Manufacturer and Distributor | Custom Chemical Manufacturer - Toll Manufacturing | Optima Chem [optimachem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

Stability and storage conditions for (4-Bromoquinolin-3-yl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (4-Bromoquinolin-3-yl)boronic acid

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures. However, like many boronic acids, its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, detailing its primary degradation pathways, and establishing field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of this reagent for reproducible and successful outcomes.

Introduction: The Challenge of Boronic Acid Stability

Boronic acids are organoboron compounds featuring a carbon-boron bond, which makes them indispensable reagents in synthetic chemistry.[1] Their versatile reactivity, relatively low toxicity, and the ease of removal of boron-containing byproducts contribute to their widespread use.[2] However, the very nature of the boronic acid functional group (R-B(OH)₂) renders it susceptible to several degradation pathways that can compromise sample purity, impact reaction stoichiometry, and ultimately lead to failed syntheses.[3][4]

This compound is no exception. The electron-deficient nature of the quinoline ring system can influence the lability of the C-B bond. Understanding and mitigating the inherent instability of this compound is therefore not a trivial matter of laboratory housekeeping, but a critical component of rigorous scientific practice. This guide elucidates the chemical principles behind its degradation and provides a robust framework for its preservation.

Fundamental Degradation Pathways

The stability of this compound is primarily challenged by three chemical processes: protodeboronation, oxidation, and boroxine formation. These pathways can be accelerated by environmental factors such as moisture, oxygen, heat, and light.[3][4]

-

Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-bromoquinoline.[3] This process is often catalyzed by aqueous or protic media and can be accelerated under either acidic or basic conditions.[5] For researchers using this reagent in Suzuki couplings, the formation of this byproduct represents a direct loss of the active coupling partner.

-

Oxidation: The boronic acid moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[3] This pathway typically results in the formation of the corresponding phenol, 4-bromo-3-hydroxyquinoline. This degradation is a significant concern in biological applications where reactive oxygen species may be present.[6][7]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[3][8] While this process is often reversible upon exposure to water (e.g., during reaction workup), the formation of boroxine alters the molecular weight of the reagent. If not accounted for, this can lead to significant errors in stoichiometry when weighing the solid material for a reaction, as the mass being measured is not purely the desired monomeric boronic acid.

Recommended Storage and Handling Protocols

Proper storage is the most effective strategy to preserve the integrity of this compound. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

Adherence to the following conditions will significantly extend the shelf-life and ensure the reliability of the reagent.

| Parameter | Recommended Condition | Causality & Rationale |

| Temperature | -20°C to +8°C | Low temperatures decelerate all chemical degradation pathways. Freezer (-20°C) or refrigerator (2-8°C) storage is strongly recommended for long-term stability.[9][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation.[11] This is critical after the container has been opened for the first time. |

| Moisture | Store in a Desiccated Environment | Moisture promotes both protodeboronation and boroxine hydrolysis.[3][12] Storing the tightly sealed container within a desiccator containing a drying agent (e.g., silica gel) is best practice. |

| Light | Amber Vial or Opaque Container | While not as critical as moisture or air, photolytic degradation can occur. Protection from light is a standard precaution for complex organic molecules. |

| Container | Tightly Sealed Vial | A properly sealed container is the first line of defense against atmospheric moisture and oxygen.[9][13] Ensure the cap and threads are clean before sealing. |

Safe Handling Procedures

Due to the hazardous nature of the compound, strict adherence to safety protocols is mandatory.

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of the powdered solid.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Preventing Dust Formation: Avoid actions that generate dust. If transferring solid, do so carefully and clean any spills immediately.[15]

-

Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, except when used as part of a controlled chemical reaction.[10][14]

Stability Assessment and Quality Control

Regularly assessing the purity of the boronic acid is essential, especially for batches that have been stored for an extended period or opened multiple times.

Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy

This protocol provides a straightforward method to assess the purity and identify major degradation products.

Objective: To determine the purity of a this compound sample and quantify the presence of protodeboronation or oxidation byproducts.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean NMR tube.

-

Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is from a fresh, dry source to avoid introducing water.

-

Dissolution: Gently agitate the tube to fully dissolve the sample.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

-

Data Analysis:

-

Identify the characteristic peaks for this compound.

-

Look for the appearance of new signals corresponding to the protodeboronation product (4-bromoquinoline) or the oxidation product.

-

Integrate a well-resolved peak of the parent compound and compare it to the integration of peaks from any identified impurities to estimate the purity.

-

Recommended Re-testing Schedule

To ensure continued quality, a re-testing schedule should be implemented.

| Time Point | Analytical Method | Acceptance Criteria |

| Upon Receipt (T=0) | ¹H NMR and/or LC-MS | Purity ≥ 97% (or as specified by supplier) |

| 12 Months Post-Receipt | ¹H NMR | Purity ≥ 95% |

| 24 Months Post-Receipt | ¹H NMR | Purity ≥ 95% |

| Prior to Critical Use | ¹H NMR | Purity ≥ 97% |

Mitigation Strategies for Inherent Instability

In cases where this compound demonstrates poor stability under specific reaction conditions (e.g., prolonged heating in the presence of base), converting it to a more robust derivative can be an effective strategy.

-

Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester , can dramatically improve stability.[3][18] These derivatives are generally crystalline, stable to chromatography, and can be stored for long periods under ambient conditions.[4][19] MIDA boronates, in particular, have been developed as "slow-release" sources of boronic acids, where the free boronic acid is generated in situ under the reaction conditions, minimizing its exposure time and subsequent degradation.[4][18]

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can take informed and proactive steps to prevent decomposition. The implementation of stringent storage protocols, including low temperatures, inert atmospheres, and desiccated environments, is the most critical factor in preserving this valuable reagent. Coupled with routine purity assessments and the strategic use of stable derivatives when necessary, these practices will ensure experimental reproducibility and advance the scientific endeavors that rely upon this versatile chemical building block.

References

-

Lab Alley. How to Store Boric Acid. [Link]

-

Gonzalez, J. F., & Gonzalez, C. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(12), 6358–6363. [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 3-Bromoquinoline-5-carboxylic acid. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1335–1342. [Link]

-

ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Link]

-